molecular formula C17H15BrO B3097278 (2E)-1-(4-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 130768-84-2

(2E)-1-(4-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No. B3097278
CAS RN: 130768-84-2
M. Wt: 315.2 g/mol
InChI Key: MRDARSMJVDFXAT-KPKJPENVSA-N
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Description

(2E)-1-(4-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, also known as 4'-Ethyl-4-bromo-chalcone, is a chemical compound that belongs to the family of chalcones. Chalcones are a group of naturally occurring compounds that possess a wide range of biological activities such as antimicrobial, anti-inflammatory, antitumor, and antioxidant properties. The synthesis of (2E)-1-(4-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one has been of great interest to researchers due to its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Structural Analysis and Properties

  • Crystal Structure and Molecular Interactions

    Research on similar compounds with bromophenyl groups indicates that they often exhibit planar structures with specific dihedral angles between the phenyl rings and the prop-2-en-1-one unit. These structures tend to form dimers linked by hydrogen bonds, contributing to their stability in crystal form (Suwunwong et al., 2009), (Jasinski et al., 2010).

  • Optoelectronic and Charge Transport Properties

    Certain derivatives of this compound demonstrate potential in semiconductor applications due to their linear optical, second, and third-order nonlinear optical (NLO) properties. These properties are crucial for various semiconductor devices (Shkir et al., 2019).

  • Nonlinear Optical Materials

    Investigations into the nonlinear optical properties of similar compounds reveal their potential for use in NLO device fabrication. Their structural properties, such as the HOMO-LUMO energy gap, play a significant role in these applications (Singh et al., 2019).

Potential Biological Applications

  • Antibacterial Activities

    Some chalcone derivatives, similar in structure to the compound , have shown antibacterial activities against various microorganisms. This indicates a potential for the development of novel antibacterial agents (Thanigaimani et al., 2015).

  • Inhibition of Virus-Host Cell Interaction

    Certain chalcone derivatives have been studied for their ability to inhibit the interaction of viruses with host cells, which could be relevant in the context of viral infections such as COVID-19 (Almeida-Neto et al., 2020).

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO/c1-2-13-3-5-14(6-4-13)7-12-17(19)15-8-10-16(18)11-9-15/h3-12H,2H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDARSMJVDFXAT-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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